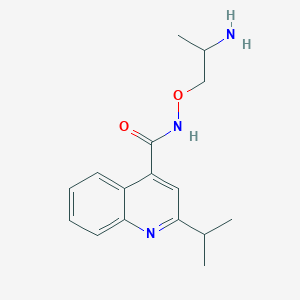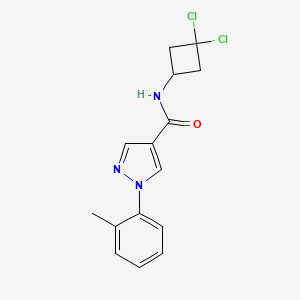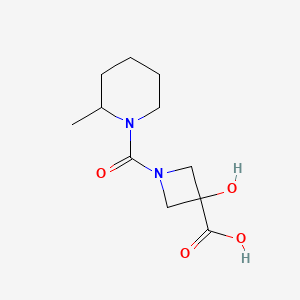
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide, also known as A-317491, is a selective antagonist of P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals, making A-317491 a potential therapeutic agent for chronic pain conditions.
Wirkmechanismus
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide works by blocking the activity of P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals from peripheral nerves to the central nervous system. By blocking these receptors, N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide reduces the transmission of pain signals, leading to a reduction in pain behaviors.
Biochemical and Physiological Effects:
In addition to its effects on pain transmission, N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and sepsis. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide is its selectivity for P2X3 and P2X2/3 receptors, which reduces the potential for off-target effects. However, its effectiveness can be limited by factors such as route of administration, dose, and duration of treatment. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide could focus on its potential use in combination with other pain medications, as well as its effects on other neurological and inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration strategies for N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide in humans.
Synthesemethoden
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2-chloronicotinic acid with 2-amino-1-propanol to form 2-(2-hydroxypropyl)nicotinic acid. This intermediate is then reacted with isobutyl chloroformate and triethylamine to form the corresponding carboxylic acid ester. The ester is then reacted with 2-amino-1-propanol and sodium hydride to form N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain behaviors in animal models of neuropathic pain, inflammatory pain, and visceral pain. Additionally, it has been shown to have a low potential for abuse, making it a promising alternative to opioid medications.
Eigenschaften
IUPAC Name |
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10(2)15-8-13(16(20)19-21-9-11(3)17)12-6-4-5-7-14(12)18-15/h4-8,10-11H,9,17H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZNJZGFAUHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NOCC(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Aminopyrimidin-4-yl)-5-methylpiperidin-3-yl]methanol](/img/structure/B7437469.png)
![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)

![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)